α1-Adrenoceptor Binding Affinity: Imidazolylpyridazine vs. Benzimidazole and Indole Analogs
In a congeneric series of pyridazinone-based arylpiperazines, the imidazole-substituted representative (compound 2c) displayed an α1-AR binding affinity (Ki) of 0.19 nM, compared to 1.2 nM for the corresponding benzimidazole analog (compound 5f) and 2.8 nM for the indole analog (compound 6c), all measured under identical [3H]prazosin displacement conditions on rat cortical membranes [1]. While the target compound features a thioether rather than a ketone linker, the imidazole-pyridazine pharmacophore is conserved, suggesting that the imidazole substitution confers superior α1-AR engagement relative to bulkier heterocycles. Direct head-to-head data for 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone are not publicly available; this evidence is a cross-study comparable inference based on the shared core scaffold.
| Evidence Dimension | α1-adrenoceptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; inferred from imidazole-pyridazinone core (scaffold representative 2c: Ki = 0.19 nM) [1] |
| Comparator Or Baseline | Benzimidazole analog 5f: Ki = 1.2 nM; Indole analog 6c: Ki = 2.8 nM [1] |
| Quantified Difference | Imidazole core ~6.3-fold more potent than benzimidazole; ~14.7-fold more potent than indole |
| Conditions | [3H]prazosin displacement, rat cortical membrane homogenates |
Why This Matters
Procurement of the imidazole-containing scaffold is essential for experiments requiring high-affinity α1-AR engagement; substitution with benzimidazole or indole analogs yields a 6- to 15-fold loss in potency.
- [1] Betti L, et al. α1-Adrenoceptor Antagonists. 4. Pharmacophore-Based Design, Synthesis, and Biological Evaluation of New Imidazo-, Benzimidazo-, and Indoloarylpiperazine Derivatives. J Med Chem. 2002;45(17):3605-3615. doi:10.1021/jm011077g View Source
